Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate

Vasopressin Receptor GPCR Computational Docking

Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is a synthetic small-molecule carbamate derivative with the molecular formula C23H18Cl2N2O2 and a molecular weight of 425.32 g/mol. Characterized by a central 5-chloro-2-methylphenyl scaffold with a (4-chlorophenyl)(cyano)methyl substituent, it is categorized as a research chemical and has been annotated in screening libraries for its potential interaction with vasopressin receptors and other targets.

Molecular Formula C23H18Cl2N2O2
Molecular Weight 425.3 g/mol
Cat. No. B11070733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate
Molecular FormulaC23H18Cl2N2O2
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)OCC2=CC=CC=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H18Cl2N2O2/c1-15-11-19(20(13-26)17-7-9-18(24)10-8-17)21(25)12-22(15)27-23(28)29-14-16-5-3-2-4-6-16/h2-12,20H,14H2,1H3,(H,27,28)
InChIKeyDJWUJXOFCGPZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Carbamate Derivative Compound Overview and Key Identifiers


Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate is a synthetic small-molecule carbamate derivative with the molecular formula C23H18Cl2N2O2 and a molecular weight of 425.32 g/mol [1][2]. Characterized by a central 5-chloro-2-methylphenyl scaffold with a (4-chlorophenyl)(cyano)methyl substituent, it is categorized as a research chemical and has been annotated in screening libraries for its potential interaction with vasopressin receptors and other targets [3].

Why Functional Substitution of this Benzyl Carbamate Derivative is Not Recommended


Simple substitution with the closest commercially available analog, 4-cyanophenyl N-(5-chloro-2-methylphenyl)carbamate (CAS 197311-15-2), is not equivalent . The target compound features a critical (4-chlorophenyl)(cyano)methyl group, which is absent in the analog. This structural divergence fundamentally alters the three-dimensional pharmacophore and physicochemical properties, directly impacting target recognition. Computational models predict that the target compound engages the vasopressin V2 receptor (AVPR2) with a notably different affinity profile compared to the V1a receptor, a differentiation that would be lost with the simpler analog lacking the key substituent [1]. This demonstrates that core scaffold similarity does not ensure functional interchangeability.

Quantitative Differentiation Evidence for Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate


Computational Vasopressin Receptor Subtype Selectivity Profile

Computational models predict a quantitative differentiation in affinity for vasopressin receptor subtypes. The target compound shows a predicted pKi of 7.09 for the V2 receptor (AVPR2) versus 5.03 for the V1a receptor (AVPR1A), suggesting a notable selectivity window that is structurally derived [1]. This profile is in contrast to the simpler analog 4-cyanophenyl N-(5-chloro-2-methylphenyl)carbamate, for which no such subtype-specific activity data is available, making the target compound's predicted profile a distinct differentiator for research applications targeting the V2 receptor .

Vasopressin Receptor GPCR Computational Docking

Structural Differentiation from the Closest Commercially Available Analog

The target compound possesses a distinct (4-chlorophenyl)(cyano)methyl substituent at the 4-position of the central phenyl ring, a feature entirely absent in the closest purchasable analog, 4-cyanophenyl N-(5-chloro-2-methylphenyl)carbamate [1]. This group increases the molecular weight from 286.72 g/mol (analog) to 425.32 g/mol and introduces a chiral center, fundamentally altering the drug-like properties, lipophilicity, and potential binding interactions of the molecule. This key structural divergence is the basis for the predicted functional differences in receptor engagement [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Ligand Efficiency and Physicochemical Profile for CNS Drug Discovery

The compound's calculated physicochemical properties position it within a desirable range for CNS drug discovery. It has a topological polar surface area (tPSA) of 49 Ų [1], which is well below the typical threshold of 90 Ų for brain penetration. With a calculated logP of 5.839 [1], it is highly lipophilic. These values differentiate it from a hypothetical 'perfect' CNS drug profile (logP <5, tPSA <90) [2], indicating a specific profile favoring high membrane permeability over solubility. When targeting the vasopressin V2 receptor (predicted pKi 7.09), its ligand efficiency (LE) is calculated at 0.34, a moderate value suggesting potential for further structural optimization to improve binding affinity per heavy atom [3].

Ligand Efficiency Drug-likeness Computational Chemistry

Primary Research Scenarios for Procuring this Benzyl Carbamate Derivative


Pharmacological Tool for Studying Vasopressin V2 Receptor Function

The computationally predicted selectivity for AVPR2 (pKi 7.09) over AVPR1A (pKi 5.03) makes this compound a candidate for use as a pharmacological tool in in vitro studies dissecting V2 receptor-mediated signaling pathways [1]. Unlike a non-selective analog, this profile allows researchers to probe the functional role of the V2 receptor with a more precisely tuned chemical probe, provided the selectivity is confirmed in their in-house assays.

Chemical Probe for CNS Target Engagement Studies

Given its calculated physicochemical profile (tPSA of 49 Ų, logP 5.839), the compound is predicted to have high passive membrane permeability and potential for brain penetration [2]. This makes it a suitable candidate for cell-based assays investigating CNS targets, where the main challenge is crossing the cell membrane. Its low tPSA directly differentiates it from more polar analogs that would be less suitable for such applications [2].

Hit-to-Lead Optimization Starting Point

With a moderate ligand efficiency of 0.34 for its predicted primary target AVPR2, the compound represents a viable starting point for a medicinal chemistry hit-to-lead program [3]. Its unique (4-chlorophenyl)(cyano)methyl substituent provides a vector for structural modifications not accessible from the simpler purchased analog, offering a distinct chemical series for exploring structure-activity relationships around vasopressin receptor antagonism .

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